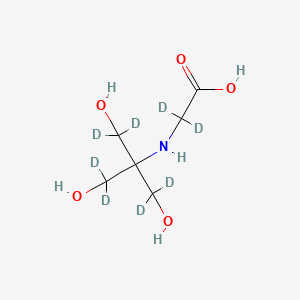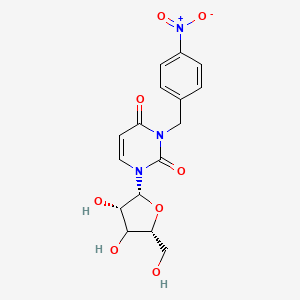
L-2-Aminobutyric Acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-2-アミノ酪酸-d6は、非タンパク質性α-アミノ酸であるL-2-アミノ酪酸の同位体標識アナログです。この化合物は、重水素原子の存在によって特徴付けられ、さまざまな科学研究用途に役立ちます。 受容体拮抗薬として重要な役割を果たし、ヒト代謝物としての代謝プロセスに関与しています .
準備方法
合成経路と反応条件: L-2-アミノ酪酸-d6は、化学合成や酵素変換を含むさまざまな方法で合成できます。 一般的なアプローチの1つは、α-ハロゲン酸のアミノ分解、還元反応、アミノ化加水分解反応、およびブタノン酸還元が含まれます . 別の方法には、L-スレオニン脱アミノ酵素と、L-ロイシン脱水素酵素およびギ酸脱水素酵素に基づくNADH再生系を使用することが含まれます .
工業的製造方法: L-2-アミノ酪酸-d6の工業的製造は、しばしば微生物発酵と酵素触媒を伴います。 たとえば、大腸菌株は、代謝工学アプローチを通じてL-2-アミノ酪酸を生成するように遺伝子操作することができます . この方法は、大規模な工業用途に適した、より環境に優しく効率的な製造プロセスを提供します。
化学反応の分析
反応の種類: L-2-アミノ酪酸-d6は、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。
置換: 一般的な試薬には、ハロゲン化剤または求核剤が含まれます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が得られる場合があり、還元によってアルコールまたはアミンが得られる場合があります。
4. 科学研究用途
L-2-アミノ酪酸-d6は、以下を含む広範囲の科学研究用途を持っています。
科学的研究の応用
L-2-Aminobutyric Acid-d6 has a wide range of scientific research applications, including:
作用機序
L-2-アミノ酪酸-d6の作用機序には、受容体拮抗薬としての役割が含まれます。それは、受容体や酵素などの特定の分子標的に結合し、その活性を阻害します。 この相互作用は、さまざまな生化学経路や生理学的プロセスを調節し、代謝プロセスや治療用途におけるその効果につながります .
類似の化合物:
- L-ホモアランイン-d6
- (+)-2-アミノ酪酸-d6
- (S)-2-アミノ酪酸-d6
比較: L-2-アミノ酪酸-d6は、重水素原子で特定の同位体標識されているため、他の同様の化合物とは異なります。この標識は、特に代謝経路や受容体相互作用に関する研究において、研究用途における有用性を高めます。 重水素原子の存在は、化合物の安定性と反応性に影響を与える可能性もあり、さまざまな科学調査において貴重なツールとなります .
類似化合物との比較
- L-Homoalanine-d6
- (+)-2-Aminobutanoic Acid-d6
- (S)-2-Aminobutanoic Acid-d6
Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .
特性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
109.16 g/mol |
IUPAC名 |
(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
InChIキー |
QWCKQJZIFLGMSD-MADGHGEDSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
正規SMILES |
CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















